N-(2-IODOPHENYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE
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Overview
Description
N-(2-IODOPHENYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE is an organic compound that features a complex structure with multiple functional groups, including an iodophenyl group, a methyl group, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-IODOPHENYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method involves the iodination of aniline derivatives followed by nitration and sulfonation reactions. The process may include the following steps:
Iodination: Aniline derivatives are treated with iodine and an oxidizing agent to introduce the iodine atom.
Nitration: The iodinated compound is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonation: Finally, the nitrated compound undergoes sulfonation with chlorosulfonic acid to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-IODOPHENYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizers like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
N-(2-IODOPHENYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-IODOPHENYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential redox activity, which could contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-IODOPHENYL)-4-METHYL-3-NITROBENZENE-1-SULFONAMIDE
- This compound derivatives
- Other iodinated sulfonamides
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the iodine atom allows for specific substitution reactions, while the nitro and sulfonamide groups contribute to its potential as a pharmacophore.
Properties
IUPAC Name |
N-(2-iodophenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O4S/c1-9-6-7-10(8-13(9)16(17)18)21(19,20)15-12-5-3-2-4-11(12)14/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAYZYSFVKQBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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